molecular formula C12H15ClN2O6 B14398925 1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate CAS No. 86879-79-0

1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate

Katalognummer: B14398925
CAS-Nummer: 86879-79-0
Molekulargewicht: 318.71 g/mol
InChI-Schlüssel: ULRTYAWPBVKSAZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate is a chemical compound with the molecular formula C12H15N2O2ClO4 It is a derivative of indolium, characterized by the presence of nitro and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate typically involves the nitration of 1,2,3,3-tetramethylindolium derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the indolium ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1,2,3,3-tetramethyl-5-amino-3H-indol-1-ium perchlorate.

    Substitution: Formation of various substituted indolium derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indolium core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 2,3,3-Trimethylindolenine

Uniqueness

1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate is unique due to the presence of both nitro and perchlorate groups, which impart distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of redox activity and strong electrophilic properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

86879-79-0

Molekularformel

C12H15ClN2O6

Molekulargewicht

318.71 g/mol

IUPAC-Name

1,2,3,3-tetramethyl-5-nitroindol-1-ium;perchlorate

InChI

InChI=1S/C12H15N2O2.ClHO4/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4;2-1(3,4)5/h5-7H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

ULRTYAWPBVKSAZ-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.